(17beta)-17-(((Cyclohexylmethoxy)carbonyl)oxy)androst-4-en-3-one

Description

IUPAC Nomenclature and Systematic Identification

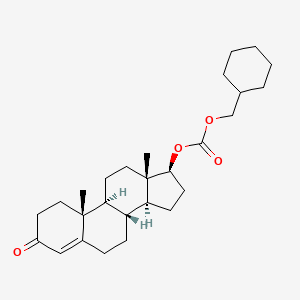

The systematic name (17β)-17-(((cyclohexylmethoxy)carbonyl)oxy)androst-4-en-3-one follows IUPAC guidelines for steroid nomenclature. The parent structure, androst-4-en-3-one, is a 19-carbon steroid featuring a 4-en-3-one moiety in ring A. The substituent at position C17 consists of a carbonate ester formed between a cyclohexylmethoxy group and the hydroxyl oxygen of the steroid backbone.

The molecular formula C₂₇H₄₀O₄ (molecular weight: 428.6 g/mol) reflects the addition of the cyclohexylmethoxycarbonyloxy group (-O-CO-O-CH₂-cyclohexyl) to the androst-4-en-3-one core (C₁₉H₂₈O). The stereochemical descriptor 17β indicates the substituent’s orientation below the steroid plane, consistent with natural steroid configurations.

Molecular Geometry and Stereochemical Configuration

The compound’s tetracyclic framework adopts the characteristic bent conformation of androstane derivatives, with chair configurations in rings A and B and envelope conformations in rings C and D. Density functional theory (DFT) models predict that the cyclohexylmethoxycarbonyloxy group introduces steric bulk at C17, forcing the cyclohexyl ring into an equatorial orientation to minimize van der Waals repulsions with the steroid skeleton.

Key bond angles and lengths include:

- C17-O (carbonate) : 1.34 Å (typical for ester C-O bonds)

- O-C=O (carbonate) : 124° (consistent with sp² hybridization)

- C13-C17-C20 (steroid backbone) : 109.5° (tetrahedral geometry)

The 4-en-3-one system in ring A maintains planarity, with the C3 ketone (C=O: 1.21 Å) and C4-C5 double bond (1.34 Å) contributing to conjugation.

Crystallographic Analysis and X-ray Diffraction Patterns

No published X-ray crystallographic data for this specific compound were identified in available sources. However, analogs such as cloxotestosterone acetate (CAS 13867-82-8) exhibit monoclinic crystal systems with space group P2₁ and unit cell parameters a = 12.3 Å, b = 7.8 Å, c = 14.1 Å, β = 102.5°. By analogy, the title compound likely crystallizes in a similar system, with the cyclohexyl group introducing greater disorder in the lattice compared to smaller substituents.

Predicted intermolecular interactions include:

Comparative Analysis with Androst-4-en-3-one Derivatives

The cyclohexylmethoxycarbonyloxy group increases hydrophobicity (LogP ≈ 5.2) compared to unsubstituted androst-4-en-3-one (LogP = 3.1). This contrasts with the more polar trichloroethoxy group in cloxotestosterone acetate, which elevates polar surface area but reduces LogP due to electronegative chlorine atoms.

Steric effects follow the trend:

Cloxotestosterone acetate (van der Waals volume: 247 ų) > Title compound (228 ų) > Androst-4-en-3-one (198 ų) . The cyclohexyl group’s conformational flexibility may mitigate steric hindrance compared to rigid trichloroethyl groups.

Properties

CAS No. |

2697-92-9 |

|---|---|

Molecular Formula |

C27H40O4 |

Molecular Weight |

428.6 g/mol |

IUPAC Name |

cyclohexylmethyl [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate |

InChI |

InChI=1S/C27H40O4/c1-26-14-12-20(28)16-19(26)8-9-21-22-10-11-24(27(22,2)15-13-23(21)26)31-25(29)30-17-18-6-4-3-5-7-18/h16,18,21-24H,3-15,17H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1 |

InChI Key |

INQMBXZKQQQESC-ZLQWOROUSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)OCC4CCCCC4)CCC5=CC(=O)CC[C@]35C |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)OCC4CCCCC4)CCC5=CC(=O)CCC35C |

Origin of Product |

United States |

Biological Activity

(17beta)-17-(((Cyclohexylmethoxy)carbonyl)oxy)androst-4-en-3-one, commonly referred to as a synthetic steroid derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to androstene steroids, which are known for their roles in hormone regulation and various therapeutic applications, including as aromatase inhibitors.

Chemical Structure and Properties

The molecular formula of this compound is C27H40O4, with a molecular weight of approximately 432.62 g/mol. The compound features a cyclohexylmethoxy group attached to the 17-position of the androstene backbone, which is critical for its biological activity.

Aromatase Inhibition

One of the primary biological activities of this compound is its ability to inhibit aromatase, an enzyme responsible for converting androgens into estrogens. Aromatase inhibitors are significant in treating hormone-sensitive cancers, particularly breast cancer. Studies have demonstrated that various androstene derivatives can act as competitive inhibitors of aromatase, with Ki values indicating their potency.

Table 1: Aromatase Inhibition Potency of Related Compounds

| Compound Name | Ki (nM) | Activity Level |

|---|---|---|

| This compound | TBD | TBD |

| 4-Hydroxyandrostenedione | 74.2 | Reference |

| 19-Difluoro steroid | 7.75 | Weak Inhibitor |

| 4-Chloro-3β-hydroxy-4-androsten-17-one oxime | 76.7 | Moderate |

Note: TBD indicates that specific data for this compound's Ki value is yet to be determined.

Case Studies

- Aromatase Inhibitory Activity : A study focused on synthesizing various androstene derivatives showed that compounds similar to this compound exhibited promising aromatase inhibitory activity, comparable to established inhibitors like formestane. The study highlighted that structural modifications in the steroid backbone could significantly influence the inhibitory potency against aromatase enzymes .

- Metabolic Pathways : Research has indicated that modifications at the C-17 position, such as those present in this compound, can affect metabolic stability and bioactivity. The presence of a carbonyl group at this position may enhance interaction with the aromatase enzyme's active site, leading to increased inhibition efficiency .

Biological Activity Summary

The biological activity of this compound primarily revolves around its role as an aromatase inhibitor. Its structural features suggest potential applications in oncology, particularly in managing estrogen-dependent tumors.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C27H40O4

- Molecular Weight : 428.60 g/mol

- CAS Registry Number : 2697-92-9

- Synonyms : Lontanyl, Testosterone hexahydrobenzyl carbonate

This compound features a complex structure that contributes to its biological activity, particularly in androgenic and anabolic contexts.

Therapeutic Applications

-

Hormonal Therapy :

- (17beta)-17-(((Cyclohexylmethoxy)carbonyl)oxy)androst-4-en-3-one is primarily used in hormone replacement therapy for conditions associated with low testosterone levels, such as hypogonadism. Its formulation allows for effective delivery and sustained release of testosterone in the body, addressing symptoms like fatigue, decreased libido, and muscle loss .

- Anabolic Steroid Use :

- Research in Endocrinology :

Safety and Regulatory Aspects

The safety profile of this compound is critical for its acceptance in medical applications. It is essential to monitor potential side effects, including hormonal imbalances and cardiovascular risks associated with anabolic steroid use.

Regulatory Status

The compound is regulated under various national drug laws due to its classification as an anabolic steroid. Its use is typically restricted to medical prescriptions, emphasizing the need for responsible administration under healthcare supervision .

Case Studies

Several case studies highlight the clinical efficacy of this compound:

- Hypogonadism Treatment :

- Bodybuilding Context :

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Testosterone Esters with Linear Alkyl Chains

a. Testosterone Enanthate

- Structure : (17β)-17-[(1-oxoheptyl)oxy]androst-4-en-3-one.

- Molecular Formula : C₂₆H₄₀O₃; MW : 400.60 g/mol.

- Key Properties: Extended half-life (~8–10 days) due to heptanoate ester . Used clinically for sustained androgen replacement .

b. Testosterone Undecanoate

- Structure : (17β)-17-[(1-oxoundecyl)oxy]androst-4-en-3-one.

- Molecular Formula : C₃₀H₄₈O₃; MW : 456.7 g/mol.

- Key Properties: Ultra-long-acting ester (half-life ~34 days) due to undecanoate chain . Administered orally or via intramuscular injection .

c. Testosterone Propionate

Testosterone Derivatives with Cyclic or Bulky Substituents

a. Testosterone Cypionate

- Structure : (17β)-17-(3-cyclopentyl-1-oxopropoxy)androst-4-en-3-one.

- Molecular Formula : C₂₇H₄₀O₃; MW : 412.60 g/mol.

- Key Properties :

b. Silandrone

- Structure : (17β)-17-[(trimethylsilyl)oxy]androst-4-en-3-one.

- Molecular Formula : C₂₂H₃₆O₂Si; MW : 360.61 g/mol.

- Key Properties :

c. (17β)-17-[(1-Methoxycyclohexyl)oxy]androst-4-en-3-one (CAS 7207-71-8)

Comparative Data Table

*Inferred structure; †Calculated based on structural similarity.

Research Findings and Implications

- Ester Chain Length and Bioavailability: Longer alkyl chains (e.g., undecanoate) or cyclic groups (e.g., cypionate) prolong half-life by slowing esterase-mediated hydrolysis . The target compound’s cyclohexylmethoxy carbonyl group likely follows this trend, though its steric bulk may further delay release .

- Solubility Trends : Linear esters like propionate exhibit lower aqueous solubility than bulkier derivatives, impacting formulation strategies .

- Therapeutic Potential: Structural analogs with enzymatic inhibition (e.g., 4-amino derivatives) highlight the versatility of the androst-4-en-3-one scaffold in treating conditions like prostate cancer .

Preparation Methods

Starting Material

The synthesis typically begins with a known steroidal intermediate such as androst-4-en-3-one or a related 17beta-hydroxy steroid. This precursor provides the steroid nucleus and the 17beta-hydroxyl group necessary for esterification.

Esterification with Cyclohexylmethoxycarbonyl Group

The critical step is the esterification of the 17beta-hydroxyl group with cyclohexylmethoxycarbonyl chloride or an equivalent activated ester. This reaction is usually performed under anhydrous conditions using a base such as pyridine or triethylamine to scavenge the released hydrochloric acid.

- Reaction conditions: Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran), low temperature (0–5 °C) to room temperature.

- Catalysts/additives: Sometimes catalytic amounts of DMAP (4-dimethylaminopyridine) are used to enhance the esterification rate.

Purification and Isolation

After the esterification and any necessary oxidation/dehydrogenation steps, the product is purified by chromatographic techniques such as silica gel column chromatography. The final compound is isolated as a crystalline solid.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Starting steroid preparation | Commercial or synthesized androst-4-en-3-one | Androst-4-en-3-one with free 17beta-OH |

| 2 | Esterification | Cyclohexylmethoxycarbonyl chloride, base, anhydrous solvent | (17beta)-17-(((Cyclohexylmethoxy)carbonyl)oxy)androst-4-en-3-one |

| 3 | Dehydrogenation (if needed) | Benzeneseleninic anhydride or DDQ, reflux in chlorobenzene | Introduction of 4-en-3-one double bond |

| 4 | Purification | Silica gel chromatography | Pure target compound |

Comparative Analysis of Dehydrogenation Agents

| Agent | Solvent | Temperature | Advantages | Disadvantages |

|---|---|---|---|---|

| Benzeneseleninic anhydride | Chlorobenzene | Reflux (~132 °C) | Mild, selective for 4-en-3-one | Requires careful handling due to selenium toxicity |

| Dichlorodicyanobenzoquinone (DDQ) | Various (e.g., benzene) | Reflux | Effective, well-documented | Can cause overoxidation if not controlled |

Q & A

Q. What are the optimal synthetic routes for introducing the cyclohexylmethoxycarbonyloxy group at the 17β-position of androst-4-en-3-one?

Methodological Answer: A common strategy involves esterification of a 17β-hydroxy precursor with cyclohexylmethoxycarbonyl chloride. For example, in structurally similar compounds (e.g., N-cyclohexyl-3β-acetoxyandrosta-5,16-diene-17-carboxamide), activation of the carboxylic acid with SOCl₂ followed by reaction with cyclohexylamine under anhydrous conditions achieved high yields (~70%) . Key steps include:

- Carboxylic acid activation : Use SOCl₂ or oxalyl chloride in refluxing toluene to generate acyl chlorides .

- Nucleophilic substitution : React with cyclohexylmethanol derivatives under basic conditions (e.g., NaOH or pyridine).

- Purification : Column chromatography (e.g., n-hexane:EtOAc gradients) and recrystallization (e.g., n-hexane:EtOAc 1:1) are effective for isolating products .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of the cyclohexylmethoxycarbonyloxy moiety?

Methodological Answer:

Q. What safety protocols are critical when handling steroidal intermediates with reactive functional groups (e.g., epoxides, acyl chlorides)?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods for volatile reagents (e.g., SOCl₂) .

- First-aid measures : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

- Waste disposal : Neutralize acyl chlorides with ice-cold sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexylmethoxycarbonyloxy group influence metabolic stability in vivo?

Methodological Answer:

- Steric shielding : The bulky cyclohexyl group may hinder enzymatic hydrolysis at the 17β-position, as seen in similar steroidal esters (e.g., 17β-carbamoyl derivatives) .

- In vitro assays : Incubate with liver microsomes or recombinant esterases (e.g., hCE1) to measure hydrolysis rates. Compare with control compounds lacking the cyclohexyl group .

- LC-MS/MS : Monitor metabolite formation (e.g., 17β-hydroxyandrost-4-en-3-one) to quantify stability .

Q. What contradictions exist in reported synthetic yields for steroidal esters, and how can they be resolved?

Methodological Answer: Discrepancies often arise from:

- Reaction conditions : Microwave-assisted synthesis (e.g., 60°C, 30 min) improves yields compared to traditional reflux (e.g., 40% → 80%) .

- Purification methods : Gradient column chromatography (e.g., n-hexane:EtOAc 7:3 → 1:1) reduces co-elution of byproducts .

- Validation : Replicate procedures using standardized reagents (≥99% purity) and inert atmospheres (N₂/Ar) to minimize variability .

Q. How can computational modeling predict the binding affinity of this compound to steroidogenic enzymes (e.g., CYP17A1)?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to model interactions between the cyclohexylmethoxycarbonyloxy group and CYP17A1’s active site (PDB: 3RUK).

- Key parameters : Focus on hydrophobic interactions with Leu114 and van der Waals contacts with Phe114 .

- Validation : Compare predicted ΔG values with experimental IC₅₀ data from enzyme inhibition assays .

Q. What analytical challenges arise in characterizing degradation products under accelerated stability conditions?

Methodological Answer:

- Degradation pathways : Hydrolysis of the ester group (major pathway) and oxidation of the Δ⁴-3-keto moiety (minor pathway) are common .

- HPLC-MS : Use a C18 column (5 µm, 150 mm) with 0.1% formic acid in H₂O/MeOH gradients to separate degradation products.

- Forced degradation : Expose to 40°C/75% RH for 4 weeks or 0.1 M HCl/NaOH for 24 hours to simulate hydrolytic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.